molecular formula C6H12N2O4S B2576548 N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide CAS No. 1789083-21-1

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide

Cat. No. B2576548
CAS RN: 1789083-21-1
M. Wt: 208.23
InChI Key: FJXRMFMUDSVPIN-UHFFFAOYSA-N
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Description

“N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 1789083-21-1 . Its molecular weight is 208.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O4S/c1-13(10,11)7-2-3-8-4-5-12-6(8)9/h7H,2-5H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide” include a molecular weight of 208.24 .

Scientific Research Applications

Triazole Derivatives Synthesis

The compound serves as a precursor for synthesizing novel 1,2,3-triazole and 1,2,4-triazole derivatives. These heterocyclic compounds find applications in drug development, including antitumor, anti-inflammatory, antimicrobial, and antioxidant agents .

Antimicrobial Activity

Researchers have evaluated the antimicrobial activity of the synthesized compounds derived from this compound. By modifying its structure, scientists can explore its potential as an antimicrobial agent against various pathogens .

Antioxidant Properties

The compound’s antioxidant activity is noteworthy. It can scavenge free radicals and protect cells from oxidative damage. Investigating its antioxidant potential may lead to applications in health supplements or functional foods .

Coumarin Derivatives

Consider exploring the synthesis of coumarin derivatives using this compound. Coumarins exhibit diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects. The compound’s unique structure could contribute to novel coumarin-based drugs .

Bioactive N-Aryl Oxazolidin-2-ones

Under specific conditions, this compound can participate in the synthesis of bioactive N-aryl oxazolidin-2-ones. These molecules have potential applications in pharmaceuticals, agrochemicals, and materials science .

Catalyst Design

Lastly, explore its role as a catalyst. The compound’s unique properties may enable it to catalyze various reactions, such as the formation of N-aryl oxazolidin-2-ones. Investigate its use in green chemistry and sustainable processes .

properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c1-13(10,11)7-2-3-8-4-5-12-6(8)9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXRMFMUDSVPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide

CAS RN

1789083-21-1
Record name N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide
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